molecular formula C8H17N B078303 N-methylheptan-4-imine CAS No. 10599-78-7

N-methylheptan-4-imine

Cat. No. B078303
CAS RN: 10599-78-7
M. Wt: 127.23 g/mol
InChI Key: WGHKKILYGDAUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylheptan-4-imine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a cyclic imine that has seven carbon atoms in its ring structure and a methyl group attached to one of the carbon atoms.

Mechanism Of Action

The mechanism of action of N-methylheptan-4-imine is not fully understood, but it is believed to interact with biological molecules, such as proteins and enzymes, through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of these molecules, which can result in various biological effects.

Biochemical And Physiological Effects

N-methylheptan-4-imine has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antitumor activities. In addition, it has been shown to have neuroprotective effects and to enhance learning and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-methylheptan-4-imine in lab experiments is its versatility and ease of synthesis. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research and development of N-methylheptan-4-imine. These include the exploration of its potential applications in drug discovery, the development of new materials, and the study of its biological effects and mechanism of action. In addition, the synthesis of new derivatives of N-methylheptan-4-imine may lead to the discovery of compounds with enhanced properties and activities.

Synthesis Methods

The synthesis of N-methylheptan-4-imine can be achieved through a multistep process that involves the reaction of a ketone with a primary amine in the presence of a reducing agent. One of the most common methods for synthesizing N-methylheptan-4-imine is through the reaction of 2,4-pentanedione with methylamine in the presence of sodium borohydride.

Scientific Research Applications

N-methylheptan-4-imine has been used in various scientific research applications, including as a ligand for metal ions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of biologically active compounds. In addition, N-methylheptan-4-imine has been used in the development of new materials, such as polymers and dendrimers.

properties

CAS RN

10599-78-7

Product Name

N-methylheptan-4-imine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-methylheptan-4-imine

InChI

InChI=1S/C8H17N/c1-4-6-8(9-3)7-5-2/h4-7H2,1-3H3

InChI Key

WGHKKILYGDAUHW-UHFFFAOYSA-N

SMILES

CCCC(=NC)CCC

Canonical SMILES

CCCC(=NC)CCC

synonyms

N-(1-Propylbutylidene)methylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.